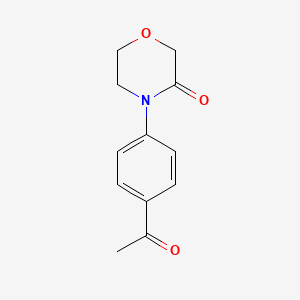

4-(4-Acetylphenyl)morpholin-3-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-acetylphenyl)morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-9(14)10-2-4-11(5-3-10)13-6-7-16-8-12(13)15/h2-5H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLUIUFXYBZLCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCOCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697366 | |

| Record name | 4-(4-Acetylphenyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260803-93-7 | |

| Record name | 4-(4-Acetylphenyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

In Vitro Evaluation of 4-(4-Acetylphenyl)morpholin-3-one Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Novel Scaffold

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of bioactive compounds. Its favorable physicochemical and metabolic properties have cemented its role in the development of drugs with a wide spectrum of activities, including anticancer and anti-inflammatory effects.[1] The introduction of a 4-acetylphenyl substituent to the morpholin-3-one core presents a compelling opportunity for the discovery of novel therapeutic agents. The 4-acetylphenyl group is a feature of other compounds that have demonstrated promising anticancer properties.[2] This technical guide provides a comprehensive framework for the in vitro evaluation of 4-(4-acetylphenyl)morpholin-3-one derivatives, offering a strategic approach for researchers and drug development professionals to unlock the therapeutic potential of this novel chemical space. While extensive research on this specific class of derivatives is not yet widely published, this guide synthesizes insights from structurally related compounds to propose a robust and logical in vitro testing cascade.

A Proposed Synthetic Pathway

The synthesis of 4-(4-acetylphenyl)morpholin-3-one derivatives can be envisioned through a multi-step process, leveraging established chemical reactions. A plausible route, adapted from the synthesis of structurally similar compounds, is outlined below.[3][4][5][6] This proposed synthesis provides a foundation for accessing a library of derivatives for subsequent biological evaluation.

A key intermediate, 4-(4-aminophenyl)morpholin-3-one, is a known precursor in the synthesis of other pharmacologically active agents.[3][4] The synthesis of the target 4-(4-acetylphenyl)morpholin-3-one could potentially be achieved through modifications of existing protocols for related compounds.

A Strategic In Vitro Evaluation Cascade

The following sections detail a proposed cascade of in vitro assays designed to comprehensively characterize the potential anticancer and anti-inflammatory activities of 4-(4-acetylphenyl)morpholin-3-one derivatives.

I. Anticancer Activity Evaluation

The presence of the 4-acetylphenyl moiety suggests a potential for anticancer activity.[2][7] A systematic in vitro evaluation is crucial to identify and characterize the cytotoxic and apoptotic effects of these novel derivatives.

The initial step in assessing anticancer potential is to determine the cytotoxic effects of the compounds against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[8]

Experimental Protocol: MTT Assay

-

Cell Culture:

-

Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, DLD1 for colon cancer) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[9]

-

-

Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count.

-

Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare stock solutions of the 4-(4-acetylphenyl)morpholin-3-one derivatives in dimethyl sulfoxide (DMSO).

-

Prepare serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO-treated cells) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48 to 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plates for 10 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the half-maximal inhibitory concentration (IC50) for each compound using non-linear regression analysis.

-

Compounds exhibiting significant cytotoxicity in the primary screen should be further investigated to determine their mechanism of cell death. A key pathway is apoptosis, or programmed cell death, which is often mediated by the activation of caspases. The Caspase-Glo® 3/7 Assay is a sensitive and specific method for detecting the activity of caspase-3 and -7, key executioner caspases in the apoptotic cascade.[10]

Experimental Protocol: Caspase-Glo® 3/7 Assay

-

Cell Seeding and Treatment:

-

Seed cancer cells in white-walled 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treat the cells with the test compounds at their IC50 concentrations (determined from the MTT assay) for 24 hours. Include a vehicle control and a positive control for apoptosis induction (e.g., staurosporine).

-

-

Assay Reagent Preparation and Addition:

-

Reconstitute the Caspase-Glo® 3/7 reagent with the provided buffer according to the manufacturer's instructions.

-

Allow the reagent to equilibrate to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

-

Incubation and Luminescence Measurement:

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Express the results as the fold-change in caspase-3/7 activity relative to the vehicle control.

-

Anticancer Screening Workflow

A streamlined workflow for the in vitro anticancer evaluation of novel compounds.

II. Anti-inflammatory Activity Evaluation

The morpholine moiety is a well-established pharmacophore in compounds with anti-inflammatory properties.[11][1][12] Therefore, it is logical to investigate the potential of 4-(4-acetylphenyl)morpholin-3-one derivatives to modulate inflammatory pathways.

A common in vitro model for inflammation involves the stimulation of macrophages with lipopolysaccharide (LPS), which leads to the production of pro-inflammatory mediators such as nitric oxide (NO). The Griess assay is a straightforward and widely used method to quantify NO production by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant.[12]

Experimental Protocol: Nitric Oxide (NO) Assay

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

-

Cell Seeding and Treatment:

-

Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 10, 50 µM) for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control, an LPS-only control, and a positive control (e.g., dexamethasone).

-

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples and express the results as the percentage of NO inhibition compared to the LPS-only control.

-

To further elucidate the anti-inflammatory mechanism, it is beneficial to assess the direct inhibitory effect of the compounds on key inflammatory enzymes. Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation. An in vitro COX-2 inhibition assay can determine the specific activity of the compounds against this target.[13]

Experimental Protocol: COX-2 Inhibition Assay

This assay is typically performed using a commercially available kit that measures the peroxidase activity of COX-2.

-

Reagent Preparation:

-

Prepare the assay buffer, heme, and COX-2 enzyme solution according to the kit manufacturer's instructions.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to the appropriate wells.

-

Add the test compounds at various concentrations. Include a vehicle control and a selective COX-2 inhibitor as a positive control (e.g., celecoxib).

-

Initiate the reaction by adding arachidonic acid (the substrate).

-

Incubate the plate at 37°C for the time specified in the kit protocol.

-

-

Detection:

-

Stop the reaction and measure the product formation (e.g., prostaglandin E2) using the detection method provided in the kit (often a colorimetric or fluorescent readout).

-

-

Data Analysis:

-

Calculate the percentage of COX-2 inhibition for each compound concentration.

-

Determine the IC50 value for COX-2 inhibition.

-

NF-κB Signaling Pathway

The canonical NF-κB signaling pathway, a key regulator of inflammation.

Data Presentation and Interpretation

The quantitative data generated from these assays should be systematically organized for clear interpretation and comparison.

Table 1: Hypothetical Cytotoxicity Data for 4-(4-Acetylphenyl)morpholin-3-one Derivatives

| Compound ID | MCF-7 IC50 (µM) | A549 IC50 (µM) | DLD1 IC50 (µM) |

| Derivative 1 | >100 | 85.2 | >100 |

| Derivative 2 | 12.5 | 25.1 | 18.7 |

| Derivative 3 | 5.6 | 8.9 | 7.2 |

| Doxorubicin | 0.8 | 1.2 | 0.9 |

Table 2: Hypothetical Anti-inflammatory Activity Data for 4-(4-Acetylphenyl)morpholin-3-one Derivatives

| Compound ID | NO Inhibition at 50 µM (%) | COX-2 Inhibition IC50 (µM) |

| Derivative 1 | 15.3 | >100 |

| Derivative 2 | 68.9 | 15.4 |

| Derivative 3 | 85.2 | 5.8 |

| Dexamethasone | 92.1 | N/A |

| Celecoxib | N/A | 0.5 |

Conclusion: A Path Forward

This technical guide outlines a comprehensive and scientifically rigorous approach to the in vitro evaluation of 4-(4-acetylphenyl)morpholin-3-one derivatives. By employing a strategic cascade of assays, researchers can efficiently assess the potential of these novel compounds as both anticancer and anti-inflammatory agents. The detailed protocols and workflows provided herein serve as a self-validating system, ensuring the generation of reliable and reproducible data. The insights gained from these in vitro studies will be instrumental in guiding lead optimization efforts and advancing the most promising candidates toward further preclinical development. The exploration of this novel chemical scaffold holds significant promise for the discovery of next-generation therapeutics.

References

-

MDPI. (n.d.). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved from [Link]

- Patel, K., et al. (2023).

- National Institutes of Health. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.

- Google Patents. (n.d.). CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.

-

ResearchGate. (n.d.). Guidelines for the in vitro determination of anti-inflammatory activity. Retrieved from [Link]

- National Institutes of Health. (2023). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents.

- PubMed. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines.

-

ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Retrieved from [Link]

-

IP.com. (n.d.). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved from [Link]

- PubMed. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.

- National Institutes of Health. (2014). Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild.

- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. American Chemical Society.

-

MDPI. (2023). In Vitro and In Silico Investigation of BCI Anticancer Properties and Its Potential for Chemotherapy-Combined Treatments. Retrieved from [Link]

- Journal of Applied Pharmaceutical Science. (2012). In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. Journal of Applied Pharmaceutical Science.

-

MDPI. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). Retrieved from [Link]

- Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.

-

MDPI. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]

- Macedonian Pharmaceutical Bulletin. (2020). Synthesis, molecular modeling and evaluation of anticancer activities of some 1-substituted-4-phenyl piperazine derivatives. Macedonian Pharmaceutical Bulletin.

-

ResearchGate. (n.d.). Contribution of the morpholine scaffold on the activity of.... Retrieved from [Link]

-

ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. Retrieved from [Link]

-

Frontiers. (2022). An In Vitro Anticancer Activity Evaluation of Neolamarckia cadamba (Roxb.) Bosser Leaves' Extract and its Metabolite Profile. Retrieved from [Link]

-

CORA. (n.d.). Evaluation of the Cytotoxic Effects of the Novel Antineoplastic Agent 1,4,5-Oxathiazinane-4,4-dioxide on Triple Negative Breast. Retrieved from [Link]

-

Quick Company. (n.d.). "A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone". Retrieved from [Link]

-

Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

-

MDPI. (2022). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Retrieved from [Link]

-

Slideshare. (n.d.). Screening models for inflammatory drugs. Retrieved from [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]

- 4. tdcommons.org [tdcommons.org]

- 5. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 6. "A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone" [quickcompany.in]

- 7. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | An In Vitro Anticancer Activity Evaluation of Neolamarckia cadamba (Roxb.) Bosser Leaves’ Extract and its Metabolite Profile [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Ascendance of a Privileged Scaffold: A Technical Guide to 4-(4-Acetylphenyl)morpholin-3-one in Drug Discovery

For the attention of researchers, scientists, and drug development professionals, this guide elucidates the strategic value of the 4-(4-acetylphenyl)morpholin-3-one core. We will dissect its synthesis, explore its pharmacophoric significance, and present its application in the generation of targeted therapeutics, moving beyond a mere catalog of derivatives to an in-depth analysis of its utility as a foundational element in modern medicinal chemistry.

Introduction: The Strategic Imperative for Novel Scaffolds

In the landscape of contemporary drug discovery, the identification and exploitation of "privileged structures"—molecular scaffolds that are capable of binding to multiple, distinct biological targets—is a cornerstone of efficient lead generation. The morpholine moiety is a frequently utilized heterocycle in medicinal chemistry, valued for its ability to improve the pharmacokinetic profile of bioactive molecules.[1][2] The morpholin-3-one adaptation of this scaffold introduces a lactam function, creating a rigidified structure with distinct electronic and steric properties. When coupled with a 4-acetylphenyl substituent, the resulting molecule, 4-(4-acetylphenyl)morpholin-3-one, emerges as a versatile and highly valuable starting point for the synthesis of targeted inhibitors, particularly within the domain of protein kinases.

This guide will provide a senior application scientist's perspective on the causality behind the selection of this scaffold, the practicalities of its synthesis and derivatization, and its demonstrated success in yielding potent and selective modulators of critical biological pathways.

Section 1: Synthesis and Chemical Properties of the Core Scaffold

The synthetic accessibility of a scaffold is a paramount consideration for its utility in a drug discovery program. While numerous patents describe the synthesis of the closely related 4-(4-aminophenyl)morpholin-3-one, a key intermediate for the anticoagulant rivaroxaban, the synthesis of the acetyl-analogue follows a logical and adaptable pathway.[3][4] A common and industrially scalable approach involves a multi-step sequence starting from readily available precursors.

A Generalized Synthetic Protocol

A robust synthesis of the 4-(4-acetylphenyl)morpholin-3-one scaffold can be conceptualized through the synthesis of its nitro-precursor, 4-(4-nitrophenyl)morpholin-3-one. This intermediate is crucial as the nitro group can be readily reduced to an amine, which can then be acylated or subjected to other modifications.

Step 1: Synthesis of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide

An initial condensation reaction between 4-nitroaniline and 2-(2-chloroethoxy)acetic acid forms the key acetamide intermediate.[3] This step establishes the foundational C-N bond that will ultimately be part of the morpholinone ring.

Step 2: Intramolecular Cyclization to form 4-(4-nitrophenyl)morpholin-3-one

The acetamide is then subjected to an intramolecular cyclization. This is typically achieved in the presence of a base, which facilitates the nucleophilic attack of the amide nitrogen onto the carbon bearing the chloro group, closing the six-membered ring.[3]

Step 3: Reduction of the Nitro Group

The nitro group of 4-(4-nitrophenyl)morpholin-3-one is reduced to an amine to yield 4-(4-aminophenyl)morpholin-3-one. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[5][6]

Step 4: Acetylation of the Aniline

The resulting 4-(4-aminophenyl)morpholin-3-one can then be selectively acetylated on the aniline nitrogen to yield the target scaffold, 4-(4-acetylphenyl)morpholin-3-one. This is typically achieved using acetic anhydride or acetyl chloride in the presence of a suitable base.

Experimental Protocol: A Representative Synthesis of 4-(4-aminophenyl)morpholin-3-one via Catalytic Hydrogenation of 4-(4-nitrophenyl)morpholin-3-one [6]

-

Reaction Setup: A suspension of 4-(4-nitrophenyl)morpholin-3-one (6.7 g) in water (60 g) is prepared in a pressure-rated reaction vessel.

-

Catalyst Addition: A 5% palladium on activated carbon catalyst (340 mg) is added to the suspension.

-

Hydrogenation: The vessel is sealed and purged with hydrogen gas. The mixture is heated to 90°C with stirring under a hydrogen pressure of 8 bar.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to confirm the consumption of the starting material. The reaction is typically complete within 1.5 to 2 hours.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration. The filtrate containing the product is then processed for purification, which may involve crystallization or chromatography.

Caption: Generalized synthetic pathway to the target scaffold.

Section 2: The Morpholin-3-one Scaffold: A Privileged Element in Drug Design

The decision to employ the 4-(4-acetylphenyl)morpholin-3-one scaffold is underpinned by a deep understanding of its inherent physicochemical and pharmacological properties. The morpholine ring is a "privileged" structure in medicinal chemistry due to its favorable impact on a molecule's pharmacokinetic profile.[1][2]

Physicochemical Advantages

-

Enhanced Solubility: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, which often improves the aqueous solubility of the parent molecule. This is a critical parameter for oral bioavailability.[7]

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to an improved in vivo half-life of the drug candidate.[8]

-

Favorable Conformation: The chair-like conformation of the morpholin-3-one ring provides a rigid and defined three-dimensional structure. This pre-organization can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity.

The Role of the Acetylphenyl Group

The 4-acetylphenyl substituent is not merely a synthetic handle but plays a crucial role in the pharmacophore of many kinase inhibitors.

-

Hydrogen Bonding: The acetyl group provides a key hydrogen bond acceptor site, which can interact with backbone amide protons in the hinge region of many kinase active sites.

-

Vector for Further Derivatization: The acetyl group can be readily modified to introduce further diversity. For example, it can be reduced to a secondary alcohol, converted to an oxime, or used as a point of attachment for larger substituents to explore deeper pockets of the target protein.

Caption: Key pharmacophoric contributions of the scaffold.

Section 3: Application in Kinase Inhibitor Drug Discovery

The true value of the 4-(4-acetylphenyl)morpholin-3-one scaffold is realized in its application as a core for potent and selective kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[9]

Case Study: Phosphatidylinositol 3-Kinase (PI3K) Inhibitors

The PI3K/Akt signaling pathway is frequently deregulated in human cancers, making PI3K a prime target for therapeutic intervention. A series of 4-morpholinopyrrolopyrimidine derivatives have been synthesized and evaluated as inhibitors of PI3Kα and mTOR.[9] In these series, the morpholine moiety is crucial for activity, and modifications on the phenyl ring attached to the morpholine nitrogen have a significant impact on potency and selectivity. While not the exact acetylphenyl derivative, these studies underscore the importance of the substituted phenyl-morpholinone core.

| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Cell Growth Inhibition (MDA361, GI50, nM) |

| Compound 9 | 1.8 | >1000 | 180 |

| Compound 46 | 1.6 | 3.8 | 3 |

| Compound 48 | 2.9 | 1.8 | 5 |

| Data synthesized from Chen et al., J. Med. Chem. 2010, 53, 11, 4449–4459.[9] |

The structure-activity relationship (SAR) from this work demonstrates that small modifications to the phenyl ring can tune the selectivity between PI3Kα and mTOR, highlighting the utility of the 4-phenylmorpholine scaffold in generating both selective and dual inhibitors.

Case Study: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. A series of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][10][11][12]triazines have been developed as potent VEGFR-2 kinase inhibitors.[13] The SAR studies in this work revealed that the incorporation of a basic amino group on the pyrrolotriazine nucleus mitigated the glucuronidation of the phenol group, a common metabolic liability. This exemplifies how the core scaffold can be strategically modified to improve the metabolic profile of a drug candidate.

Conclusion and Future Perspectives

The 4-(4-acetylphenyl)morpholin-3-one scaffold represents a confluence of desirable properties for a drug discovery platform: synthetic tractability, favorable physicochemical characteristics, and a proven track record in generating potent and selective inhibitors of key biological targets. Its rigid conformation, coupled with the strategic placement of hydrogen bond acceptors and a vector for further derivatization, makes it an exemplary starting point for structure-based drug design.

Future work with this scaffold will likely focus on its application to a broader range of kinase targets, as well as its use in the development of covalent and allosteric inhibitors. The continued exploration of modifications to both the morpholinone and the acetylphenyl portions of the molecule will undoubtedly yield novel drug candidates with improved efficacy and safety profiles. This technical guide serves as a testament to the enduring value of rational scaffold design in the pursuit of next-generation therapeutics.

References

-

Patsnap. Synthesis method of 4-(4-aminophenyl)-3-morpholone. Available from: [Link]

- Google Patents. Preparation method for 4-(4-aminophenyl)morpholin-3-one.

-

Acta Crystallographica Section E: Crystallographic Communications. 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one. Available from: [Link]

-

PubMed. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Available from: [Link]

- Google Patents. Process for preparing 4-(4-aminophenyl)morpholin-3-one.

-

Quick Company. "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone". Available from: [Link]

- Google Patents. Process for preparing 4-(4-aminophenyl)-3-morpholinone.

-

PubChem. 4-Phenylmorpholin-3-ON. Available from: [Link]

-

PubMed. Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors. Available from: [Link]

-

ResearchGate. Pharmacophore features generated from the four selected compounds... Available from: [Link]

-

ResearchGate. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Available from: [Link]

-

PubMed. Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][10][11][12]triazine based VEGFR-2 kinase inhibitors. Available from: [Link]

-

ResearchGate. (PDF) Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Available from: [Link]

-

PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Available from: [Link]

-

ResearchGate. Contribution of the morpholine scaffold on the activity of... Available from: [Link]

-

PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Available from: [Link]

-

International Journal of Pharmaceutical Research and Emerging Medical Sciences. PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. Available from: [Link]

-

ResearchGate. Crystal structure of 2,3-diphenyl-1-(morpholin-4-ylacetyl)-1,3-diazaspiro[4.5]decan-4-one, C26H31N3O3. Available from: [Link]

-

MDPI. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Available from: [Link]

-

MIT Open Access Articles. Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-. Available from: [Link]

Sources

- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone" [quickcompany.in]

- 4. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]

- 5. WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 6. EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis method of 4-(4-aminophenyl)-3-morpholone - Eureka | Patsnap [eureka.patsnap.com]

- 12. 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1,2,4]triazine based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-(4-Acetylphenyl)morpholin-3-one: A Predictive Technical Guide

Abstract

This technical guide provides a comprehensive, predicted spectroscopic profile of 4-(4-Acetylphenyl)morpholin-3-one, a compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by empirical data from structurally analogous compounds, to construct a reliable set of predicted spectral data. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing 4-(4-Acetylphenyl)morpholin-3-one in synthetic and analytical workflows.

Introduction and Rationale

4-(4-Acetylphenyl)morpholin-3-one is a substituted morpholinone derivative. The morpholinone scaffold is a key structural motif in a variety of biologically active compounds. The addition of an acetylphenyl group at the 4-position introduces functionalities that can significantly influence the molecule's chemical properties and potential biological interactions. Accurate spectroscopic data is paramount for the unambiguous identification and characterization of such molecules.

Due to the current lack of published experimental spectra for 4-(4-Acetylphenyl)morpholin-3-one, this guide employs a predictive approach. By systematically analyzing the spectroscopic data of closely related analogs, including 4-phenylmorpholin-3-one, 4-(4-aminophenyl)morpholin-3-one, and 4'-aminoacetophenone, we can deduce the expected spectral characteristics of the title compound with a high degree of confidence. This methodology relies on the well-established principles of substituent effects on chemical shifts in NMR, group frequencies in IR, and fragmentation patterns in MS.

Molecular Structure and Key Features for Spectroscopic Analysis

The structure of 4-(4-Acetylphenyl)morpholin-3-one, with key atomic numbering for NMR assignments, is presented below.

Caption: Molecular structure of 4-(4-Acetylphenyl)morpholin-3-one with atom numbering for NMR assignments.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the analysis of substituent effects on the aromatic ring and the characteristic signals of the morpholinone moiety. The acetyl group is an electron-withdrawing group, which will deshield the protons on the phenyl ring, particularly those in the ortho and para positions relative to the morpholinone nitrogen.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |

| ~8.00 | d | 2H | H-3', H-5' | The acetyl group is strongly electron-withdrawing, causing a significant downfield shift for the ortho protons. This is comparable to the chemical shift of the corresponding protons in 4-bromoacetophenone (δ 7.83-7.84 ppm) and acetophenone (δ 7.96 ppm).[1][2] |

| ~7.50 | d | 2H | H-2', H-6' | These protons are ortho to the morpholinone nitrogen and meta to the acetyl group. The electron-donating effect of the nitrogen is counteracted by the withdrawing effect of the lactam carbonyl and the acetyl group, leading to a downfield shift compared to 4-phenylmorpholin-3-one (δ 7.34-7.27 ppm).[3] |

| ~4.40 | s | 2H | H-2 | The methylene protons adjacent to the lactam carbonyl are expected to be a singlet. The chemical shift is predicted to be slightly downfield from that in 4-phenylmorpholin-3-one (δ 4.35 ppm) due to the overall electron-withdrawing nature of the acetylphenyl group.[3] |

| ~4.10 | t | 2H | H-6 | These methylene protons are adjacent to the ring oxygen and are expected to appear as a triplet. Their chemical shift should be similar to that in 4-phenylmorpholin-3-one (δ 4.04 ppm).[3] |

| ~3.80 | t | 2H | H-5 | The methylene protons adjacent to the nitrogen are also expected to be a triplet. Their chemical shift is predicted based on the corresponding protons in 4-phenylmorpholin-3-one (δ 3.77 ppm).[3] |

| ~2.60 | s | 3H | -COCH₃ | The methyl protons of the acetyl group typically appear as a sharp singlet in this region, similar to acetophenone (δ 2.61 ppm) and 4-bromoacetophenone (δ 2.60 ppm).[1][2] |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is derived from the additive effects of the substituents on the aromatic ring and the known chemical shifts of the morpholinone and acetyl moieties.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |

| ~197.5 | C=O (acetyl) | The ketone carbonyl carbon is expected in this region, consistent with acetophenone (δ 198.2 ppm) and 4-bromoacetophenone (δ 197.1 ppm).[1][2] |

| ~168.0 | C-3 (lactam C=O) | The amide carbonyl of the morpholinone ring is expected here. |

| ~142.0 | C-1' | The ipso-carbon attached to the nitrogen is shifted downfield. |

| ~136.0 | C-4' | The ipso-carbon attached to the acetyl group will also be downfield. |

| ~129.5 | C-3', C-5' | These aromatic carbons are ortho to the acetyl group. |

| ~120.0 | C-2', C-6' | These aromatic carbons are meta to the acetyl group. |

| ~67.0 | C-6 | The carbon adjacent to the ring oxygen. This is a characteristic shift for the morpholine scaffold.[4] |

| ~49.0 | C-5 | The carbon adjacent to the nitrogen. |

| ~48.0 | C-2 | The carbon adjacent to the lactam carbonyl. |

| ~26.5 | -COCH₃ | The methyl carbon of the acetyl group, similar to acetophenone (δ 26.6 ppm).[2] |

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by strong absorptions from the two carbonyl groups. The positions of these bands are sensitive to the electronic environment.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~1685 | Strong | C=O stretch (aromatic ketone) | Aromatic ketones typically show a strong C=O stretch in the 1685-1665 cm⁻¹ region.[5] |

| ~1670 | Strong | C=O stretch (lactam) | The amide carbonyl in a six-membered ring is expected in this region. The conjugation with the phenyl ring can slightly lower the frequency. |

| ~3100-3000 | Medium | Aromatic C-H stretch | Characteristic for C-H bonds on a benzene ring.[6] |

| ~2980-2850 | Medium | Aliphatic C-H stretch | From the methylene groups of the morpholinone ring.[6] |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch | Typical for substituted benzene rings. |

| ~1250 | Strong | C-N stretch (aromatic amine) | The stretching vibration of the bond between the aromatic ring and the nitrogen atom. |

| ~1120 | Strong | C-O-C stretch | The ether linkage within the morpholinone ring will give a strong, characteristic absorption. |

Predicted Mass Spectrum and Fragmentation

Electron ionization mass spectrometry (EI-MS) of 4-(4-Acetylphenyl)morpholin-3-one is expected to produce a distinct molecular ion peak and several characteristic fragment ions.

Predicted Key MS Fragments

| m/z | Ion | Rationale |

| 219 | [M]⁺ | Molecular ion peak. |

| 204 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group. |

| 176 | [M - COCH₃]⁺ | Cleavage of the acetyl group to form a stable acylium ion. |

| 120 | [C₈H₈O]⁺ | McLafferty rearrangement is a common fragmentation pathway for ketones.[7] |

| 118 | [C₇H₄NO]⁺ | Fragmentation of the morpholinone ring. |

| 43 | [CH₃CO]⁺ | Acetyl cation, which is a very common and often abundant fragment for acetyl-containing compounds. |

Proposed Fragmentation Pathway

A primary fragmentation pathway involves the alpha-cleavage of the acetyl group, a characteristic fragmentation for ketones.

Caption: Proposed primary fragmentation pathway for 4-(4-Acetylphenyl)morpholin-3-one in EI-MS.

Hypothetical Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for structural elucidation. The following are standard protocols that would be employed.

NMR Spectroscopy

-

Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

IR Spectroscopy

-

Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹.

-

Perform a background scan prior to the sample scan to subtract the contribution of atmospheric CO₂ and H₂O.

Mass Spectrometry

-

Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) inlet.

-

For EI-MS, use a standard electron energy of 70 eV.

-

Record the mass spectrum over a suitable m/z range (e.g., 40-500 amu).

Conclusion

This guide provides a detailed, predicted spectroscopic profile for 4-(4-Acetylphenyl)morpholin-3-one based on a thorough analysis of structurally related compounds and fundamental spectroscopic principles. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein should serve as a robust reference for the identification and characterization of this compound in research and development settings. It is anticipated that these predictions will closely align with experimental data when it becomes available.

References

-

PubChem. 4-Phenylmorpholin-3-one. National Center for Biotechnology Information. [Link][8]

-

PubChem. 4-(4-Aminophenyl)morpholin-3-one. National Center for Biotechnology Information. [Link][10]

-

PubChem. p-Aminoacetophenone. National Center for Biotechnology Information. [Link][11]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link][5]

-

ACD/Labs. Recognizing the NMR pattern for morpholine. [Link][13]

-

The Royal Society of Chemistry. Supplementary Information. [Link][1]

-

Chemistry with Caroline. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link][14]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link][15]

-

The Royal Society of Chemistry. Supplementary Data. [Link][4]

-

The Royal Society of Chemistry. Supplementary Information. [Link][2]

-

Chad's Prep. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link][7]

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. 3-Morpholinone, 4-phenyl- | 29518-11-4 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. www1.udel.edu [www1.udel.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. 4-Phenylmorpholin-3-ON | C10H11NO2 | CID 5153080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. 4-(4-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 11194854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. acdlabs.com [acdlabs.com]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Preliminary Toxicity Assessment of 4-(4-Acetylphenyl)morpholin-3-one: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the preliminary toxicity assessment of the novel compound, 4-(4-Acetylphenyl)morpholin-3-one. In the absence of specific toxicological data for this molecule, this document outlines a structured, tiered approach leveraging in silico predictive modeling and established in vitro assays. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage safety evaluation of new chemical entities. The methodologies described herein are grounded in established scientific principles and regulatory guidelines to ensure a robust and reliable preliminary risk assessment.

Introduction: The Rationale for Assessment

4-(4-Acetylphenyl)morpholin-3-one is a synthetic organic compound with a morpholinone core. While specific applications for this molecule are not yet extensively documented, its structural similarity to key pharmaceutical intermediates, such as 4-(4-aminophenyl)morpholin-3-one, a precursor to the anticoagulant Rivaroxaban, suggests its potential utility in medicinal chemistry and drug discovery.[1][2][3] The morpholine moiety is often incorporated into drug candidates to improve solubility and metabolic stability.[2] Given its potential for further development, a proactive preliminary toxicity assessment is crucial for identifying any potential safety liabilities early in the research and development process. This guide outlines a cost-effective, multi-pronged strategy for an initial safety evaluation.

Tiered Approach to Preliminary Toxicity Assessment

A tiered approach to toxicity testing allows for a systematic and resource-efficient evaluation of a new chemical entity. This strategy begins with computational methods and progresses to more complex biological assays, with decision gates at each stage.

Caption: A tiered workflow for the preliminary toxicity assessment of a novel compound.

Tier 1: In Silico Toxicity Prediction

Before embarking on wet-lab experiments, in silico tools provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule.[4][5] These predictions are based on computational models trained on large datasets of known compounds.

Recommended In Silico Tools

Several open-access and commercial platforms are available for ADMET prediction.[4] For this assessment, we recommend utilizing at least two different platforms to cross-validate the predictions.

-

ADMET-AI: A web-based platform that uses machine learning models to predict a wide range of ADMET properties.[6]

-

ADMET Predictor®: A comprehensive software for predicting over 175 properties, including toxicity endpoints like Ames mutagenicity.[7]

-

ADMETlab 2.0: An online platform for accurate and comprehensive prediction of ADMET profiles.

Key Parameters for Prediction

The following parameters should be predicted for 4-(4-Acetylphenyl)morpholin-3-one:

| Parameter | Description | Rationale |

| Aqueous Solubility | Predicts the solubility of the compound in water. | Poor solubility can affect bioavailability and the design of in vitro assays. |

| CYP450 Inhibition | Predicts the potential to inhibit key cytochrome P450 enzymes. | Inhibition of CYP enzymes can lead to drug-drug interactions. |

| hERG Inhibition | Predicts the potential to block the hERG potassium channel. | hERG channel blockage is a major cause of drug-induced cardiac arrhythmias.[8] |

| Ames Mutagenicity | Predicts the potential to cause mutations in bacterial DNA. | A positive prediction is an indicator of potential carcinogenicity.[9] |

| Hepatotoxicity | Predicts the potential to cause liver damage. | Drug-induced liver injury is a significant cause of drug attrition. |

| Oral Bioavailability | Estimates the fraction of an orally administered dose that reaches systemic circulation. | Provides an early indication of the compound's potential as an oral drug. |

Tier 2: In Vitro Toxicity Assays

In vitro assays are performed on cultured cells or tissues and provide the first biological evidence of a compound's potential toxicity.[10][11] These assays are crucial for validating the in silico predictions and providing quantitative data.

General Cell Culture Guidelines

To ensure the reliability and reproducibility of in vitro data, it is imperative to follow good cell culture practices.[12] This includes using cells from a reputable source, maintaining a sterile environment, and regularly testing for mycoplasma contamination. Cells should not be used beyond a certain passage number to avoid genetic drift.[12]

Cytotoxicity Assessment: Neutral Red Uptake (NRU) Assay

The NRU assay is a widely used method to assess cell viability. It is based on the ability of viable cells to incorporate and retain the supravital dye neutral red in their lysosomes.

This assay provides a quantitative measure of the number of viable cells in a culture after exposure to the test compound. A reduction in neutral red uptake is indicative of cell death or a loss of membrane integrity. The IC50 value (the concentration that inhibits 50% of cell viability) is a key endpoint of this assay.[13]

-

Cell Seeding: Plate a suitable cell line (e.g., Balb/c 3T3 or normal human epidermal keratinocytes) in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.[13]

-

Compound Exposure: Prepare a series of dilutions of 4-(4-Acetylphenyl)morpholin-3-one in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same solvent concentration used for the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the cells with the compound for a defined period (e.g., 24 or 48 hours).

-

Neutral Red Staining: Remove the compound-containing medium and wash the cells. Add medium containing neutral red and incubate for approximately 3 hours to allow for dye uptake.

-

Dye Extraction: Remove the staining solution, wash the cells, and add a destain solution to extract the dye from the lysosomes.

-

Absorbance Measurement: Measure the absorbance of the extracted dye using a spectrophotometer at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the Neutral Red Uptake (NRU) cytotoxicity assay.

Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical.[9][14] It utilizes several strains of Salmonella typhimurium that have mutations in the gene required for histidine synthesis, rendering them unable to grow in a histidine-free medium.

This assay determines if a chemical can cause a reverse mutation in the bacteria, allowing them to synthesize their own histidine and grow on a histidine-free medium.[15] A positive result, indicated by a significant increase in the number of revertant colonies compared to the negative control, suggests that the compound is a mutagen and potentially a carcinogen.[9] The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[16]

-

Strain Selection: Use a panel of Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537, and TA102) to detect different types of mutations.[16]

-

Preparation: Prepare dilutions of 4-(4-Acetylphenyl)morpholin-3-one.

-

Exposure: In separate tubes, mix the test compound dilutions, the bacterial culture, and either a buffer (for the test without metabolic activation) or the S9 mix (for the test with metabolic activation).[15]

-

Plating: Add top agar to the mixture and pour it onto minimal glucose agar plates.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: Compare the number of revertant colonies on the test plates to the number on the negative (vehicle) control plates. A dose-dependent increase of at least two-fold over the background is generally considered a positive result.

Cardiotoxicity Assessment: hERG Patch-Clamp Assay

The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes.

The patch-clamp assay directly measures the effect of a compound on the hERG channel current in cells engineered to express this channel (e.g., CHO or HEK293 cells).[17] This provides a highly sensitive and specific assessment of the potential for a compound to cause cardiac arrhythmias.

-

Cell Preparation: Use cells stably expressing the hERG channel.

-

Patch-Clamp Recording: Establish a whole-cell patch-clamp recording from a single cell.

-

Baseline Measurement: Record the baseline hERG current using a specific voltage protocol.

-

Compound Application: Perfuse the cell with a solution containing 4-(4-Acetylphenyl)morpholin-3-one at various concentrations.

-

Effect Measurement: Record the hERG current in the presence of the compound.

-

Positive Control: Apply a known hERG channel blocker (e.g., dofetilide or E-4031) as a positive control.[17][18]

-

Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value.

Data Interpretation and Decision Making

The data from the in silico and in vitro assessments should be integrated to form a preliminary toxicity profile of 4-(4-Acetylphenyl)morpholin-3-one.

| Assay | Favorable Outcome | Unfavorable Outcome (Potential Liability) |

| In Silico ADMET | No major predicted liabilities. | Predictions of hERG inhibition, mutagenicity, or hepatotoxicity. |

| Cytotoxicity (NRU) | IC50 > 30 µM | IC50 < 10 µM |

| Genotoxicity (Ames) | Negative in all strains (with and without S9). | Positive in one or more strains. |

| Cardiotoxicity (hERG) | IC50 > 30 µM | IC50 < 10 µM |

A favorable outcome in all assays suggests a low immediate risk and supports the progression of the compound to further studies. An unfavorable outcome in any of the key safety assays (Ames or hERG) should be considered a significant liability and may warrant discontinuation of the compound or significant medicinal chemistry efforts to mitigate the risk.

Conclusion

This guide provides a structured and scientifically rigorous framework for the preliminary toxicity assessment of 4-(4-Acetylphenyl)morpholin-3-one. By employing a tiered approach of in silico prediction followed by targeted in vitro assays, researchers can efficiently identify potential safety concerns at an early stage of development. This proactive approach to safety assessment is essential for making informed decisions and ultimately contributes to the development of safer chemical entities.

References

-

PubChem. (n.d.). 4-(3-Aminophenyl)morpholin-3-one. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.

-

Metrion Biosciences. (n.d.). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

-

ADMET-AI. (n.d.). ADMET-AI. Retrieved from [Link]

-

Valsynthese SA. (n.d.). Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

-

Gadaleta, D., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(8), 923-934. Retrieved from [Link]

-

National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Aminophenyl)morpholin-3-one. National Center for Biotechnology Information. Retrieved from [Link]

-

IP.com. (2025, April 10). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

-

WIPO Patentscope. (2019, July 18). WO/2019/138362 PROCESS FOR THE PREPARATION OF 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. Retrieved from [Link]

-

Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]

-

MDPI. (n.d.). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved from [Link]

-

PubMed. (2020, June 1). hERG toxicity assessment: Useful guidelines for drug design. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]

- Google Patents. (n.d.). CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.

-

Drug Safety Testing Center Co., Ltd. (n.d.). hERG Best Practice Assay. Retrieved from [Link]

-

OECD. (2012, October 2). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Retrieved from [Link]

-

ADMETlab 2.0. (n.d.). ADMETlab 2.0. Retrieved from [Link]

-

Mediford Corporation. (2024, June 6). Best Practice hERG Assay. Retrieved from [Link]

-

Nelson Labs. (n.d.). Ames Mutagenicity Test. Retrieved from [Link]

-

OECD. (2013, July 26). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) In vitro Toxicity Testing in the Twenty-First Century. Retrieved from [Link]

-

ACS Publications. (2025, March 14). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Retrieved from [Link]

-

ResearchGate. (2016, February 10). (PDF) morpholine antimicrobial activity. Retrieved from [Link]

-

Porsolt. (n.d.). In Vitro Toxicity Testing. Retrieved from [Link]

-

Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

-

PubChem. (n.d.). 4-Acetylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). The Ames Test. Retrieved from [Link]

Sources

- 1. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]

- 4. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ADMET-AI [admet.ai.greenstonebio.com]

- 7. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 8. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 10. criver.com [criver.com]

- 11. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tsar.jrc.ec.europa.eu [tsar.jrc.ec.europa.eu]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 15. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nelsonlabs.com [nelsonlabs.com]

- 17. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]

- 18. fda.gov [fda.gov]

Application Note: High-Throughput Screening for Nrf2 Activators Using a Cell-Based Luciferase Reporter Assay

Introduction: The Nrf2 Pathway as a Therapeutic Target

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that is a master regulator of the cellular antioxidant response.[1][2] Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[1][3] This induction of antioxidant and detoxification enzymes is a key mechanism for cellular defense against oxidative damage, which is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[4][5][6] Consequently, the Nrf2 signaling pathway has emerged as a promising therapeutic target for the discovery of novel drugs that can enhance cellular defense mechanisms.[7]

This application note details a robust and reliable high-throughput screening (HTS) assay for the identification of novel activators of the Nrf2 pathway. The assay utilizes a stable cell line expressing a luciferase reporter gene under the control of an ARE. As a case study for a novel screening compound, we will refer to 4-(4-Acetylphenyl)morpholin-3-one, a compound with a morpholine scaffold present in various biologically active molecules.

Principle of the Assay

The core of this HTS assay is a genetically engineered cell line, typically a human hepatoma cell line like HepG2, which is stably transfected with a plasmid containing the firefly luciferase gene driven by a promoter with multiple copies of the ARE.[3][8] When a compound, such as 4-(4-Acetylphenyl)morpholin-3-one, activates the Nrf2 pathway, the translocated Nrf2 binds to the ARE, inducing the transcription of the luciferase gene. The amount of luciferase produced is then quantified by adding a substrate, D-luciferin, which is converted into oxyluciferin in a reaction that generates a luminescent signal. The intensity of this light signal is directly proportional to the level of Nrf2 activation.[1][8]

The Nrf2 Signaling Pathway

The Keap1-Nrf2 signaling pathway is the primary regulator of cellular responses to oxidative and electrophilic stress.

Figure 1: The Keap1-Nrf2 signaling pathway.

Materials and Reagents

| Reagent/Material | Supplier | Catalog # |

| ARE-Luciferase Reporter Cell Line (e.g., HepG2) | BPS Bioscience | 60513 |

| DMEM, high glucose, GlutaMAX™ Supplement, pyruvate | Thermo Fisher Scientific | 10569010 |

| Fetal Bovine Serum (FBS), Qualified | Thermo Fisher Scientific | 26140079 |

| Penicillin-Streptomycin (10,000 U/mL) | Thermo Fisher Scientific | 15140122 |

| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | 25200056 |

| 4-(4-Acetylphenyl)morpholin-3-one | In-house library/supplier | N/A |

| Dimethyl sulfoxide (DMSO), Biotechnology Grade | Sigma-Aldrich | D2650 |

| ONE-Glo™ Luciferase Assay System | Promega | E6110 |

| 384-well solid white, flat-bottom, TC-treated plates | Corning | 3570 |

| Tert-butylhydroquinone (tBHQ) (Positive Control) | Sigma-Aldrich | 112941 |

Experimental Protocol

The following protocol is optimized for a 384-well plate format, suitable for automated high-throughput screening.

Workflow Overview

Figure 2: High-throughput screening workflow.

Step-by-Step Procedure

-

Cell Culture:

-

Culture the ARE-Luciferase HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture the cells every 2-3 days, ensuring they do not exceed 80% confluency to maintain optimal health and responsiveness.

-

-

Cell Seeding:

-

On the day of the assay, harvest the cells using Trypsin-EDTA and resuspend them in fresh culture medium.

-

Perform a cell count and adjust the density to 2.5 x 10^5 cells/mL.

-

Dispense 40 µL of the cell suspension (10,000 cells/well) into each well of a 384-well white, clear-bottom plate using an automated dispenser.

-

Incubate the plates for 24 hours at 37°C and 5% CO2.

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of 4-(4-Acetylphenyl)morpholin-3-one in 100% DMSO.

-

Perform serial dilutions of the compound stock in DMSO to create a concentration gradient. A typical screening concentration is 10 µM.

-

For dose-response curves, a 10-point, 3-fold serial dilution is recommended.

-

Dilute the compounds in culture medium to the final desired concentration. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

-

Remove the culture medium from the cell plates and add 20 µL of the compound dilutions.

-

Include negative controls (0.5% DMSO in medium) and positive controls (e.g., 10 µM tBHQ).

-

-

Incubation:

-

Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for Nrf2 activation and subsequent luciferase expression.[1]

-

-

Luminescence Reading:

-

Equilibrate the assay plates and the ONE-Glo™ Luciferase Assay Reagent to room temperature.

-

Add 20 µL of the ONE-Glo™ reagent to each well.

-

Incubate the plates at room temperature for 10 minutes, protected from light, to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

Data Analysis

-

Normalization:

-

The raw luminescence data from each well is normalized to the controls on the same plate.

-

The activity is expressed as a percentage of the positive control (tBHQ) after subtracting the background (negative control).

-

Formula: Percent Activation = [ (RLU_sample - RLU_neg_ctrl) / (RLU_pos_ctrl - RLU_neg_ctrl) ] * 100

-

-

Hit Identification:

-

A "hit" is defined as a compound that produces a signal above a certain threshold, typically 3 standard deviations above the mean of the negative controls.

-

-

Dose-Response Analysis:

-

For confirmed hits, the dose-response data is fitted to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and the maximum efficacy.

-

Formula: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))

-

Expected Results

The HTS assay is designed to be highly robust and reproducible. The following table provides expected values for key assay parameters.

| Parameter | Expected Value |

| Z'-factor | > 0.5 |

| Signal-to-Background Ratio | > 10 |

| Positive Control (10 µM tBHQ) EC50 | 5-15 µM |

| Hit Rate (Primary Screen) | 0.5 - 2% |

A successful screen will identify compounds like 4-(4-Acetylphenyl)morpholin-3-one that exhibit a concentration-dependent increase in luminescence, indicating activation of the Nrf2-ARE pathway.

Self-Validation and Troubleshooting

-

Z'-factor: This statistical parameter is calculated for each plate to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. A value below 0.5 may suggest issues with reagent dispensing, cell viability, or compound precipitation.

-

Cytotoxicity: It is crucial to perform a counterscreen to identify compounds that may be cytotoxic, as this can lead to false negatives. A common method is to use a cell viability assay, such as CellTiter-Glo®, in parallel.

-

Luciferase Inhibition: Some compounds may directly inhibit the luciferase enzyme, leading to false negatives. A counterscreen with recombinant luciferase can identify such compounds.

Conclusion

The cell-based ARE-luciferase reporter assay described here provides a sensitive and reliable method for high-throughput screening of novel Nrf2 activators. This protocol, when applied to compounds such as 4-(4-Acetylphenyl)morpholin-3-one, can facilitate the discovery of new therapeutic agents for diseases associated with oxidative stress. The robust nature of the assay, combined with appropriate counterscreens, ensures the generation of high-quality, actionable data for drug discovery programs.

References

-

Xia, M., et al. (2015). Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. Methods in Molecular Biology, 1229, 237-247. [Link]

-

Signosis. (n.d.). Antioxidant Pathway. Retrieved January 26, 2026, from [Link]

-

Valsynthese SA. (n.d.). Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. Retrieved January 26, 2026, from [Link]

-

INDIGO Biosciences. (n.d.). Human Nrf2 Reporter Assay Kit. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 4-Acetylmorpholine. Retrieved January 26, 2026, from [Link]

-

Liberty University. (2018). INVESTIGATION INTO THE ENHANCED ACTIVATION OF THE ARE AND THE CORRELATIONS BETWEEN NRF2 AND OTHER CYTOPROTECTIVE PATHWAYS. Retrieved January 26, 2026, from [Link]

-

SpringerLink. (2015). Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway. Retrieved January 26, 2026, from [Link]

-

Pallocca, G., et al. (2020). High-throughput small molecule screening reveals Nrf2-dependent and -independent pathways of cellular stress resistance. eLife, 9, e57055. [Link]

-

Saha, S., et al. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. Molecules, 25(22), 5474. [Link]

-

Smirnova, N. A., et al. (2011). Development of Neh2-Luciferase Reporter and Its Application for High Throughput Screening and Real-Time Monitoring of Nrf2 Activators. PLoS ONE, 6(5), e18939. [Link]

-

Wu, K. C., et al. (2012). Implementation of a High-Throughput Screen for Identifying Small Molecules to Activate the Keap1-Nrf2-ARE Pathway. PLoS ONE, 7(10), e44686. [Link]

-

MDPI. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 4-(4-Aminophenyl)morpholin-3-one. Retrieved January 26, 2026, from [Link]

-

Frontiers. (2023). Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. Retrieved January 26, 2026, from [Link]

-

bioRxiv. (2019). High throughput small molecule screening reveals NRF2-dependent and - independent pathways of cellular stress resistance. Retrieved January 26, 2026, from [Link]

-

MDPI. (2020). Nrf2 Signaling Pathway. Retrieved January 26, 2026, from [Link]

-

Pajares, M., et al. (2021). An Overview of the Nrf2/ARE Pathway and Its Role in Neurodegenerative Diseases. Antioxidants, 10(9), 1438. [Link]

-

Cheméo. (n.d.). Chemical Properties of Morpholine, 4-acetyl- (CAS 1696-20-4). Retrieved January 26, 2026, from [Link]

Sources

- 1. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]

- 3. signosisinc.com [signosisinc.com]

- 4. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. An Overview of the Nrf2/ARE Pathway and Its Role in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]

- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

Application Notes and Protocols for Molecular Docking of 4-(4-Acetylphenyl)morpholin-3-one with Human Factor Xa

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies with the compound 4-(4-Acetylphenyl)morpholin-3-one. Drawing from established methodologies in computational chemistry, these application notes detail the scientific rationale and step-by-step protocols for ligand and protein preparation, molecular docking using AutoDock Vina, and the subsequent analysis and visualization of results with UCSF Chimera. The target of interest for this study is Human Coagulation Factor Xa, a critical enzyme in the blood coagulation cascade and a validated target for anticoagulant therapies. This guide is designed to be a self-validating system, ensuring technical accuracy and providing field-proven insights to facilitate robust and reproducible in-silico analysis.

Introduction: The Scientific Rationale

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a small molecule ligand within the binding site of a target protein.[3]

The Ligand: 4-(4-Acetylphenyl)morpholin-3-one

While 4-(4-Acetylphenyl)morpholin-3-one itself is not extensively characterized in publicly available literature, its structural analog, 4-(4-aminophenyl)morpholin-3-one, is a known key intermediate in the synthesis of Rivaroxaban.[4][5][6] Rivaroxaban is a potent and selective direct inhibitor of Factor Xa, marketed as an anticoagulant.[5][7][8] The structural similarity between these compounds suggests that 4-(4-Acetylphenyl)morpholin-3-one may also exhibit inhibitory activity against Factor Xa, making it a compelling candidate for in-silico investigation.

| Property | Value | Source |

| IUPAC Name | 4-(4-acetylphenyl)morpholin-3-one | Inferred |

| Molecular Formula | C12H13NO3 | Inferred |

| Molecular Weight | 219.24 g/mol | Inferred |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)N2CCOCC2=O | Inferred |

The Target: Human Coagulation Factor Xa

Factor Xa (FXa) is a serine protease that plays a pivotal role in the blood coagulation cascade by converting prothrombin to thrombin.[9][10] Its inhibition is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders.[5][7] The well-defined active site of FXa makes it an excellent target for structure-based drug design and molecular docking studies. For this protocol, we will utilize a high-resolution crystal structure of human Factor Xa from the Protein Data Bank (PDB). A suitable entry is 1LPK , which is a crystal structure of FXa in complex with a non-covalent inhibitor.[11] This provides a validated binding pocket for our docking simulation.

Experimental Workflow Overview

The molecular docking process can be systematically broken down into four key stages: preparation of the ligand and protein, performing the docking simulation, and analyzing the resulting poses. Each step is critical for obtaining meaningful and reliable results.

Caption: High-level workflow for the molecular docking of 4-(4-Acetylphenyl)morpholin-3-one with Factor Xa.

Detailed Protocols

This section provides detailed, step-by-step methodologies for each stage of the molecular docking workflow. The protocols are designed to be followed using freely available and widely used software in the academic and research community.

Required Software

| Software | Purpose | Website |

| UCSF Chimera | Molecular visualization, protein and ligand preparation. | [2] |

| AutoDock Vina | Molecular docking engine. | [Link] |

| AutoDock Tools (MGLTools) | Preparation of PDBQT files for AutoDock Vina. | [Link] |

| PubChem | Chemical compound database. | [Link] |